molecular formula C12H21NO4 B2873218 1-(Tert-butoxycarbonyl)-5-methylpiperidine-2-carboxylic acid CAS No. 661459-11-6

1-(Tert-butoxycarbonyl)-5-methylpiperidine-2-carboxylic acid

Cat. No.: B2873218
CAS No.: 661459-11-6
M. Wt: 243.303
InChI Key: DXLXYTLOWYXOHQ-UHFFFAOYSA-N
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Description

The compound “1-(Tert-butoxycarbonyl)-5-methylpiperidine-2-carboxylic acid” is a type of organic compound. It contains a piperidine ring, which is a common feature in many pharmaceuticals and natural products . The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly for amines .


Synthesis Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . A series of room-temperature ionic liquids derived from commercially available Boc-protected amino acids (Boc-AAILs) were prepared and used as the starting materials in dipeptide synthesis .


Molecular Structure Analysis

The Boc group is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles . It can be deprotected under acidic conditions commonly with trifluoroacetic acid .


Chemical Reactions Analysis

The Boc group is one of the more widely used amine protecting groups. The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses (TFA:CH2Cl2 (1:1)), reaction times ranging from 2-16 hours depending on the substrate .


Physical and Chemical Properties Analysis

The heat capacities of Boc-protected amino acids were measured by means of a fully automated adiabatic calorimeter over the temperature range from 78 to 350 K .

Scientific Research Applications

Application as a tert-Butyloxycarbonylation Reagent

1-(Tert-butoxycarbonyl)-5-methylpiperidine-2-carboxylic acid and related compounds have been utilized as tert-butoxycarbonylation reagents. These reagents are used for the protection of acidic proton-containing substrates like phenols, amines, and carboxylic acids, allowing chemoselective reactions in high yield under mild conditions. This application is significant in organic synthesis, particularly in the preparation of sensitive molecules (Saito, Ouchi, & Takahata, 2006).

Synthesis of Heterocyclic Amino Acids

Compounds like this compound are also instrumental in synthesizing heterocyclic amino acids. These amino acids have applications in pharmaceuticals and bioactive materials. For example, the synthesis of methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate, a novel 1,3-selenazole, was confirmed using NMR spectroscopy and elemental analysis, demonstrating the compound's utility in developing new functionalized amino acids (Dzedulionytė et al., 2021).

Development of Polyacetylenes

Another application is in the synthesis of polyacetylenes. Amino acid-based polyacetylenes, synthesized using compounds related to this compound, show promising properties for materials science. These monomers undergo polymerization, yielding polymers with unique structural and optical properties, which are of interest in various scientific and industrial applications (Gao, Sanda, & Masuda, 2003).

Pharmaceutical Synthesis and Molecular Structure Studies

The compound is also essential in pharmaceutical synthesis and studying molecular structures. For instance, the synthesis of oxindoles and indoles from related compounds demonstrates its role in creating complex molecular structures used in drug development (Clark et al., 1991). Additionally, crystal structure studies of related compounds help understand the molecular conformation and interactions, crucial for designing effective pharmaceuticals (Jankowska et al., 2002).

Mechanism of Action

Target of Action

It’s known that the tert-butoxycarbonyl (boc) group is a widely used amine protecting group . This suggests that the compound may interact with amino groups in biological systems.

Mode of Action

The compound contains a Boc group, which is known to protect amino groups during peptide synthesis . The Boc group can be removed under acidic conditions, revealing the protected amino group . This deprotection process involves the cleavage of the carbonyl oxygen and elimination of tert-butyl iodide . The resulting carbocation can be stabilized by undergoing an elimination by the trifluoroacetate ion .

Biochemical Pathways

The compound plays a significant role in peptide synthesis, particularly in the protection and deprotection of amine functional groups . It’s involved in the synthesis of Boc-protected amino acid ionic liquids (Boc-AAILs), which are used as starting materials in dipeptide synthesis . The compound’s role in these biochemical pathways can influence the formation of peptides and proteins, affecting various downstream cellular processes.

Result of Action

The compound’s action results in the protection of amino groups during peptide synthesis, preventing unwanted reactions with these groups . This can influence the structure and function of the synthesized peptides, potentially affecting various cellular processes.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the deprotection of the Boc group is typically performed under acidic conditions . Additionally, the compound’s stability and reactivity can be affected by temperature, as high temperatures can facilitate the deprotection of Boc amino acids and peptides .

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The development of simple, effective, and environmentally compliant organic transformations are increasingly sought after as a means to drive sustainable processes . The use of Boc-protected amino acids in peptide chemistry could be expanded, and AAILs could be used as efficient reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected .

Properties

IUPAC Name

5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8-5-6-9(10(14)15)13(7-8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLXYTLOWYXOHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N(C1)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2760488-73-9
Record name rac-(2R,5S)-1-[(tert-butoxy)carbonyl]-5-methylpiperidine-2-carboxylic acid
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